![molecular formula C17H13N5O3 B2765032 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-66-0](/img/structure/B2765032.png)
7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound with a molecular formula of C17H13N5O3 . It is part of the pyrimidine class of compounds, which are known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine core, which is a six-membered ring containing two nitrogen atoms. Attached to this core are phenyl and furylmethyl groups, as well as an amino group . The specific arrangement of these groups in the molecule could influence its chemical properties and biological activity.Scientific Research Applications
1. Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives This compound can be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
2. Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives The compound can also be used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. These derivatives have shown promising biological activities, including the inhibition of protein tyrosine kinases .
3. Development of Antiproliferative Agents The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent. This suggests that the compound could potentially be used in the development of new antiproliferative agents .
4. Development of Tyrosine Kinase Inhibitors Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors. This suggests that the compound could potentially be used in the development of new tyrosine kinase inhibitors .
5. Development of Cyclin-Dependent Kinase Inhibitors The compound could potentially be used in the development of new cyclin-dependent kinase inhibitors. This is suggested by the fact that compound CDK-4, which contains a pyrido[2,3-d]pyrimidin-7-one ring system, acts as an inhibitor of cyclin-dependent kinases .
6. Synthesis of Pyrimidino[4,5-d][1,3]oxazines The compound can be used in the synthesis of pyrimidino[4,5-d][1,3]oxazines. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Pharmacokinetics
Similar compounds have been shown to have good-to-excellent potency against cancer cell lines , suggesting they may have favorable bioavailability and cellular uptake.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential inhibition of CDK2, leading to cell cycle arrest and apoptosis .
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXNZMSYDPYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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